![molecular formula C50H48P2Si2 B13649920 1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] is a complex organophosphorus compound. It is known for its unique structure, which includes two diphenylphosphine groups attached to a binaphthalene core, further modified with trimethylsilyl groups. This compound is often used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] typically involves the reaction of 1,1’-binaphthalene-2,2’-diyl dichloride with diphenylphosphine in the presence of a base. The trimethylsilyl groups are introduced through a subsequent reaction with trimethylsilyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The diphenylphosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have various applications in catalysis and material science.
Aplicaciones Científicas De Investigación
1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating various catalytic reactions. The trimethylsilyl groups enhance the stability and reactivity of the compound, making it an effective catalyst in many reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Similar structure but lacks the trimethylsilyl groups.
1,4-Bis(trimethylsilyl)butadiyne: Contains trimethylsilyl groups but has a different core structure.
1,4-Bis(trimethylsilyl)benzene: Another compound with trimethylsilyl groups but a simpler aromatic core.
Uniqueness
1,1’-[(1R)-4,4’-Bis(trimethylsilyl)[1,1’-binaphthalene]-2,2’-diyl]bis[1,1-diphenylphosphine] is unique due to its combination of a binaphthalene core with diphenylphosphine and trimethylsilyl groups. This unique structure provides enhanced stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C50H48P2Si2 |
|---|---|
Peso molecular |
767.0 g/mol |
Nombre IUPAC |
[1-(2-diphenylphosphanyl-4-trimethylsilylnaphthalen-1-yl)-4-trimethylsilylnaphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C50H48P2Si2/c1-53(2,3)47-35-45(51(37-23-11-7-12-24-37)38-25-13-8-14-26-38)49(43-33-21-19-31-41(43)47)50-44-34-22-20-32-42(44)48(54(4,5)6)36-46(50)52(39-27-15-9-16-28-39)40-29-17-10-18-30-40/h7-36H,1-6H3 |
Clave InChI |
OKQMTLJEXLPLOI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(=C(C2=CC=CC=C21)C3=C(C=C(C4=CC=CC=C43)[Si](C)(C)C)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


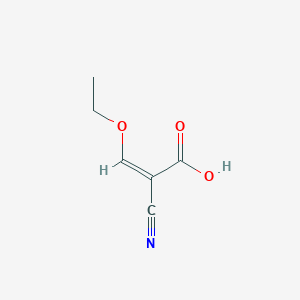
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)

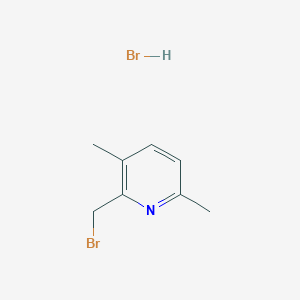
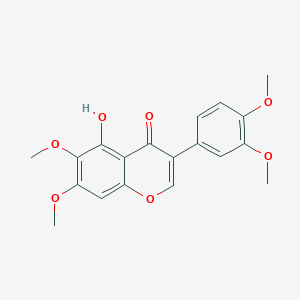
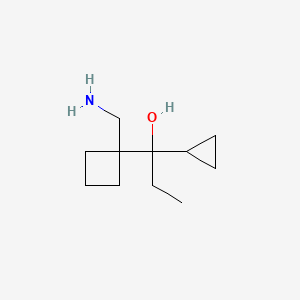
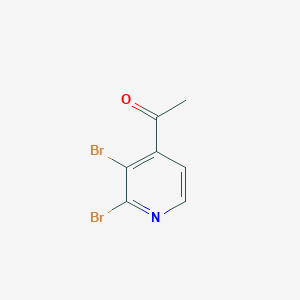

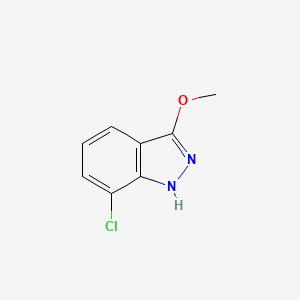
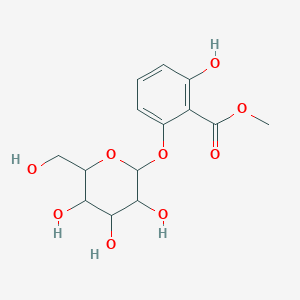

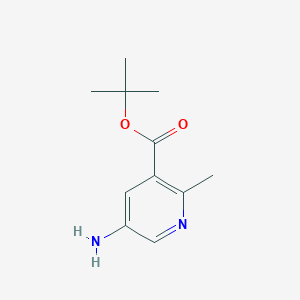
![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)

